molecular formula C8H13ClFNO2 B13911349 (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride

(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride

Cat. No.: B13911349
M. Wt: 209.64 g/mol
InChI Key: VGNAWDDTCYFGDN-HNJRQZNRSA-N
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Description

(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride is a fluorinated heterocyclic compound It is characterized by its unique structure, which includes a fluorine atom and a pyrrolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride involves several steps. One common method includes the fluorination of a tetrahydropyrrolizine precursor. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride is unique due to its specific fluorination pattern and the presence of a carboxylic acid group.

Properties

Molecular Formula

C8H13ClFNO2

Molecular Weight

209.64 g/mol

IUPAC Name

(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H12FNO2.ClH/c9-6-4-8(7(11)12)2-1-3-10(8)5-6;/h6H,1-5H2,(H,11,12);1H/t6-,8+;/m1./s1

InChI Key

VGNAWDDTCYFGDN-HNJRQZNRSA-N

Isomeric SMILES

C1C[C@]2(C[C@H](CN2C1)F)C(=O)O.Cl

Canonical SMILES

C1CC2(CC(CN2C1)F)C(=O)O.Cl

Origin of Product

United States

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